molecular formula C13H15Cl2NO B4432375 1-(3,5-dichlorobenzoyl)-3-methylpiperidine

1-(3,5-dichlorobenzoyl)-3-methylpiperidine

Cat. No. B4432375
M. Wt: 272.17 g/mol
InChI Key: WFHKFFWCIDBZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorobenzoyl)-3-methylpiperidine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as RTI-126 and belongs to the class of piperidine derivatives. The chemical structure of RTI-126 consists of a piperidine ring, a benzoyl group, and two chlorine atoms attached to the benzoyl group.

Mechanism of Action

The mechanism of action of RTI-126 involves its ability to bind to dopamine transporters and inhibit the reuptake of dopamine. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic transmission. The increased dopaminergic transmission is responsible for the observed behavioral effects of RTI-126.
Biochemical and Physiological Effects:
The biochemical and physiological effects of RTI-126 are primarily related to its interaction with the dopamine system. Studies have shown that RTI-126 can increase locomotor activity, induce stereotypy, and produce rewarding effects in animals. These effects are consistent with increased dopaminergic transmission. RTI-126 has also been found to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using RTI-126 in lab experiments is its high affinity and selectivity for dopamine transporters. This makes it a useful tool in studying the dopamine system. However, one limitation of using RTI-126 is its potential toxicity. Studies have shown that high doses of RTI-126 can cause neurotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on RTI-126. One area of interest is the use of RTI-126 in studying the role of dopamine in addiction. Another area of interest is the development of new compounds based on the structure of RTI-126 that have improved selectivity and reduced toxicity. Additionally, studies are needed to investigate the long-term effects of RTI-126 on the dopamine system and its potential therapeutic applications in neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(3,5-dichlorobenzoyl)-3-methylpiperidine or RTI-126 is a synthetic compound that has gained significant attention in scientific research due to its unique properties. RTI-126 has high affinity and selectivity for dopamine transporters, making it a useful tool in studying the dopamine system. However, its potential toxicity may limit its use in certain experiments. Future research on RTI-126 should focus on its role in addiction, the development of new compounds based on its structure, and its potential therapeutic applications in neurological and psychiatric disorders.

Scientific Research Applications

RTI-126 has been extensively studied for its potential as a dopamine transporter ligand. It has been found to have high affinity and selectivity for dopamine transporters, making it a useful tool in studying the dopamine system. Studies have shown that RTI-126 can be used to investigate the role of dopamine in various neurological and psychiatric disorders such as addiction, depression, and Parkinson's disease.

properties

IUPAC Name

(3,5-dichlorophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-9-3-2-4-16(8-9)13(17)10-5-11(14)7-12(15)6-10/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKFFWCIDBZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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